Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt
Description
The compound Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt features a benzenesulfonic acid backbone with multiple functional groups:
- 4-hydroxy and 5-methyl substituents on the benzene ring.
- A urea linkage (carbamoyl group) at position 3, derived from a 2-hydroxy-5-sulfophenylmethylamine moiety.
- Diammonium counterions, enhancing solubility in aqueous environments.
Properties
CAS No. |
68239-03-2 |
|---|---|
Molecular Formula |
C16H24N4O9S2 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
azane;4-hydroxy-3-[[(2-hydroxy-5-sulfophenyl)methylcarbamoylamino]methyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H18N2O9S2.2H3N/c1-9-4-13(29(25,26)27)6-11(15(9)20)8-18-16(21)17-7-10-5-12(28(22,23)24)2-3-14(10)19;;/h2-6,19-20H,7-8H2,1H3,(H2,17,18,21)(H,22,23,24)(H,25,26,27);2*1H3 |
InChI Key |
SZPGNGYOHQMTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CNC(=O)NCC2=C(C=CC(=C2)S(=O)(=O)O)O)S(=O)(=O)O.N.N |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Aromatic Precursors
- The starting material is often a methyl-substituted phenol or aniline derivative.
- Sulfonation is performed using sulfuric acid or oleum to introduce the sulfonic acid group at the desired position (usually electrophilic aromatic substitution).
- Control of temperature and reaction time is critical to achieve selective sulfonation at the 3- or 4-position relative to other substituents.
Introduction of Hydroxy and Methyl Groups
- The hydroxy group at the 4-position can be introduced either by starting with a hydroxy-substituted aromatic compound or by hydroxylation of the sulfonated intermediate.
- Methyl groups are usually present from the starting material or introduced via Friedel-Crafts alkylation .
Formation of Amino-Carbonyl Linkages
- The complex substituent involving amino and carbonyl groups is generally formed by reacting the sulfonated intermediate with isocyanates or carbamoyl chlorides to form carbamoylamino groups.
- Alternatively, amide bond formation can be achieved by coupling carboxylic acid derivatives with amines under dehydrating conditions.
Attachment of the (2-hydroxy-5-sulfophenyl)methylamino Group
- This moiety is introduced via nucleophilic substitution or reductive amination.
- The sulfophenyl methylamine can be prepared by reduction of nitro or diazonium precursors or by direct amination of sulfonated aromatic aldehydes.
- Coupling with the main benzenesulfonic acid derivative is facilitated by stirring in aqueous or mixed solvent systems under controlled pH to promote amide or carbamate bond formation.
Formation of Diammonium Salt
- The final compound is neutralized with ammonia or ammonium hydroxide to form the diammonium salt.
- This step improves solubility and stability.
- The salt formation is typically performed by dissolving the compound in water followed by controlled addition of ammonium ions.
Typical Reaction Conditions and Techniques
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonation | Sulfuric acid or oleum, 80-120°C | Electrophilic substitution, regioselective |
| Hydroxylation/alkylation | Phenol derivatives or Friedel-Crafts catalysis | Control methyl/hydroxy placement |
| Carbamoyl/amide formation | Isocyanates, carbamoyl chlorides, coupling agents (e.g., EDC) | Requires dry solvents, inert atmosphere |
| Amino substituent attachment | Amines, reductive amination agents (NaBH3CN) | Mild conditions, pH control critical |
| Salt formation | Ammonia or ammonium hydroxide, aqueous solution | Neutralization, precipitation or crystallization |
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Expected Outcome |
|---|---|---|
| Aromatic sulfonation | Sulfuric acid, controlled heat | Benzenesulfonic acid intermediate |
| Hydroxy and methyl group placement | Phenol derivatives, Friedel-Crafts alkylation | Correct substitution pattern |
| Amino-carbonyl linkage formation | Isocyanates, carbamoyl chlorides | Carbamoylamino substituted intermediate |
| Attachment of sulfophenyl methylamino | Amines, reductive amination agents | Introduction of complex substituent |
| Diammonium salt formation | Ammonia or ammonium hydroxide | Water-soluble diammonium salt compound |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, amines, and substituted sulfonic acid derivatives, each with unique properties and applications.
Scientific Research Applications
Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in detergents.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the hydroxyl groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Sodium Salts of Benzenesulfonic Acids
- Example: Benzenesulfonic acid, 4-[2-(2,4-diamino-5-methylphenyl)diazenyl]-, sodium salt (1:1) (CAS 6300-61-4) . Structural Differences: Contains a diazenyl (azo) group instead of the urea linkage. The sodium counterion contrasts with the diammonium salt. Implications: Sodium salts generally exhibit higher thermal stability but lower solubility in polar solvents compared to ammonium salts. Azo groups are common in dyes, whereas urea linkages may enhance biocompatibility for pharmaceuticals .
Complex Triazine-Substituted Derivatives
- Example: Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4) (CAS 29637-52-3) . Structural Differences: Features triazine rings and ethenediyl bridges, enabling chelation and polymer formation. Implications: Triazine derivatives are used in water treatment and textiles. The target compound’s urea group may offer simpler synthesis and lower environmental persistence compared to triazine-based systems .
Pharmaceutical Benzenesulfonates
- Example : Clopidogrel benzenesulfonate .
- Structural Differences : Clopidogrel’s besylate salt lacks hydroxyl and sulfophenyl groups but shares the benzenesulfonate anion.
- Implications : Ammonium salts (e.g., diammonium) may improve bioavailability in acidic environments compared to sodium salts. The urea group in the target compound could enhance binding to biological targets via hydrogen bonding .
Dyes with Sulfonic Acid Groups
- Example: C.I. Acid Violet 19 (CAS 3244-88-0) . Structural Differences: Contains amino and imino groups linked to sulfophenyl moieties, forming a conjugated system for color. Implications: The target compound’s urea linkage lacks conjugation, making it unsuitable as a dye. However, sulfonic acid groups in both compounds enhance water solubility, critical for dye applications .
Solubility and Stability
Environmental and Industrial Impact
- Perfluorinated Analogues (e.g., ): Exhibit environmental persistence, whereas the target compound’s lack of fluorine may improve biodegradability .
- Alkylbenzenesulfonates (): Used as surfactants; the target’s polar urea group could reduce surfactant efficacy but increase specificity in pharmaceutical formulations .
Biological Activity
Benzenesulfonic acid, specifically the compound 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt (CAS No. 68239-03-2), is a complex organic molecule with significant biological activity. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula: C₁₆H₂₄N₄O₉S₂
Molecular Weight: 432.52 g/mol
Structure: The compound features multiple functional groups including sulfonic acid, hydroxyl, and amine functionalities, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 68239-03-2 |
| Molecular Weight | 432.52 g/mol |
| Solubility | Soluble in water |
| Appearance | White powder |
Antimicrobial Properties
Research has indicated that benzenesulfonic acid derivatives exhibit antimicrobial activity. The presence of the sulfonic acid group enhances the solubility and bioavailability of these compounds, allowing for effective interaction with microbial membranes. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme crucial for melanin biosynthesis. This inhibition can lead to applications in skin lightening products and treatments for hyperpigmentation disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Membranes: The amphiphilic nature of the molecule allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Binding: The functional groups facilitate binding to active sites on enzymes, altering their activity.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in microbial cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a study involving various bacterial strains, derivatives of benzenesulfonic acid were tested for their minimum inhibitory concentration (MIC). The results indicated that compounds with higher sulfonic acid content demonstrated lower MIC values against Staphylococcus aureus and Escherichia coli.
Case Study 2: Tyrosinase Inhibition
A series of experiments evaluated the inhibitory effects of this compound on tyrosinase activity using spectrophotometric methods. The results showed a significant reduction in enzyme activity at concentrations as low as 50 µM, suggesting potential use in cosmetic formulations aimed at reducing skin pigmentation.
Q & A
Q. Optimization Tips :
- Use HPLC or TLC to monitor intermediate purity.
- Recrystallize from ethanol/water mixtures to remove unreacted starting materials .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Diazo Coupling | NaNO₂, HCl, aromatic amine | 0–5°C | 2–4 h | 60–70 |
| Sulfonation | H₂SO₄, SO₃ | 80°C | 6 h | 75–85 |
Which analytical techniques are most effective for structural characterization?
Basic Structural Analysis
Due to the compound’s complexity, combine multiple techniques:
- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule precision) .
- NMR Spectroscopy : Employ ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to assign overlapping aromatic and sulfonic proton signals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M–2NH₄]²⁻ ion for the diammonium salt) .
- UV-Vis Spectroscopy : Identify azo group absorption bands (~400–500 nm) .
Advanced Tip : Use variable-temperature NMR to reduce signal broadening caused by dynamic processes .
How does the compound behave under oxidative or reductive conditions?
Intermediate Reactivity Studies
The azo (-N=N-) and sulfonic (-SO₃⁻) groups dictate reactivity:
- Oxidation : Azo bonds may cleave to form nitro compounds (e.g., HNO₃/H₂SO₄ at 50°C) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts azo groups to amines .
Q. Experimental Design :
Monitor reactions using in situ UV-Vis to track azo bond degradation.
Characterize products via FTIR (loss of N=N stretch at ~1500 cm⁻¹) and LC-MS .
Q. Table 2: Reactivity Outcomes
| Condition | Reagent | Product | Key Change |
|---|---|---|---|
| Oxidation | HNO₃/H₂SO₄ | Nitrobenzenesulfonic acid | Azo → Nitro |
| Reduction | H₂/Pd-C | Aminobenzenesulfonic acid | Azo → Amine |
What are its applications in detecting free radicals or biological systems?
Q. Advanced Research Applications
- Spin Trapping : The sulfonic acid moiety stabilizes radical adducts. Use EPR spectroscopy with DMPO as a competing spin trap to quantify radical scavenging efficiency .
- Biological Staining : Optimize dye binding to cellular components by adjusting pH (e.g., pH 7.4 for cytoplasmic staining) .
Methodological Note : For in vitro studies, pre-treat samples with antioxidants to validate specificity for target radicals .
How do structural modifications impact stability and solubility?
Advanced Structure-Property Relationships
Compare with analogs from –3:
- Hydrophilicity : Additional sulfonic groups enhance water solubility but reduce thermal stability above 150°C .
- Steric Effects : Bulky substituents (e.g., methyl groups) decrease reactivity in electrophilic substitutions .
Q. Experimental Approach :
- Conduct thermogravimetric analysis (TGA) to assess thermal degradation.
- Measure solubility via shake-flask method in buffers of varying pH .
What computational methods predict its interaction with biological targets?
Q. Advanced Modeling
- Docking Studies : Use AutoDock Vina to simulate binding to proteins (e.g., serum albumin) via sulfonic and hydroxyl groups .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
Validation : Cross-check with experimental binding assays (e.g., fluorescence quenching) .
How can contradictory spectral data be resolved during characterization?
Troubleshooting Advanced Analysis
Common conflicts arise from tautomerism (azo/hydrazone forms) or paramagnetic impurities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
